molecular formula C24H18N4S3 B12803315 1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine CAS No. 75472-28-5

1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine

Cat. No.: B12803315
CAS No.: 75472-28-5
M. Wt: 458.6 g/mol
InChI Key: RYQOCRNXHKYKNY-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine typically involves the condensation of 2-aminobenzothiazole with formaldehyde and subsequent reactions with other benzothiazole derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, benzothiazoles, and various benzothiazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine is unique due to its complex structure, which allows for multiple functional modifications and interactions with various biological targets. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

75472-28-5

Molecular Formula

C24H18N4S3

Molecular Weight

458.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine

InChI

InChI=1S/C24H18N4S3/c1-4-10-19-16(7-1)25-22(29-19)13-28(14-23-26-17-8-2-5-11-20(17)30-23)15-24-27-18-9-3-6-12-21(18)31-24/h1-12H,13-15H2

InChI Key

RYQOCRNXHKYKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CN(CC3=NC4=CC=CC=C4S3)CC5=NC6=CC=CC=C6S5

Origin of Product

United States

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